N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide
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Description
N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as OBI-1 and is a potent inhibitor of thrombin, a key enzyme involved in blood coagulation.
Scientific Research Applications
Synthesis and Chemical Properties
A Novel Synthetic Approach : Research has developed a novel synthetic route to oxalamides, demonstrating the potential for creating a variety of compounds including N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide. This method is operationally simple and high yielding, providing new avenues for the synthesis of anthranilic acid derivatives and oxalamides with potential applications in medicinal chemistry and material science (Mamedov et al., 2016).
Catalytic Applications
Copper-Catalyzed Hydroxylation : A study demonstrates the use of a copper-catalyzed system for the hydroxylation of (hetero)aryl halides, employing N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) as a ligand. This method allows for efficient synthesis of phenols and hydroxylated heteroarenes, indicating the utility of oxalamide derivatives in catalysis (Xia et al., 2016).
Material Science and Photopolymerization
Single-Molecule Magnets : The formation of a heterotetranuclear complex involving rhenium and nickel ions has been reported, where oxalamide acts as a bidentate ligand. This compound exhibits properties of a single-molecule magnet, suggesting potential applications in the field of molecular magnetism and information storage (Martínez-Lillo et al., 2006).
Environmental and Sensing Applications
Heavy Metal Sensing : A study has developed a colorimetric sensor based on silver nanoparticles functionalized with N-(2-hydroxybenzyl)-isopropylamine for detecting metal cations and oxalate/phosphate anions in aqueous solutions. This research highlights the versatility of oxalamide derivatives in environmental monitoring and safety (Kumar & Anthony, 2015).
properties
IUPAC Name |
N'-(1-hydroxybutan-2-yl)-N-(4-propan-2-ylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-12(9-18)16-14(19)15(20)17-13-7-5-11(6-8-13)10(2)3/h5-8,10,12,18H,4,9H2,1-3H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEZKAIBMOQZAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=CC=C(C=C1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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